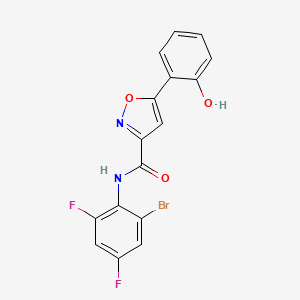
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as BDF-8638, is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of isoxazolecarboxamides and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PDE4, which leads to a decrease in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the AKT signaling pathway, which leads to a decrease in cell growth and survival. This compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in preclinical studies. Additionally, this compound has a favorable safety profile and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. The compound is not yet approved for clinical use, and its long-term safety and efficacy have not been established.
未来方向
There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, further preclinical studies are needed to establish the safety and efficacy of this compound in animal models of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in various scientific journals, and it has shown promising results in preclinical studies. This compound has been shown to inhibit the activity of PDE4 and the AKT signaling pathway, and it has several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for its research and development.
合成方法
The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with 2-hydroxybenzaldehyde to form an intermediate product. The intermediate product is then reacted with isoxazole-5-carboxylic acid to yield the final product, this compound. The synthesis method for this compound has been reported in various scientific journals, and the compound has been synthesized using different methods.
科学研究应用
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. Additionally, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O3/c17-10-5-8(18)6-11(19)15(10)20-16(23)12-7-14(24-21-12)9-3-1-2-4-13(9)22/h1-7,22H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVGRBQNLYZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3Br)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078067.png)
![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6078110.png)
![N~3~,N~3~-diethyl-N~1~-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-beta-alaninamide](/img/structure/B6078139.png)

![1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6078149.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)